molecular formula C17H11ClN6O B2867603 N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide CAS No. 891114-30-0

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide

Cat. No.: B2867603
CAS No.: 891114-30-0
M. Wt: 350.77
InChI Key: MUCJOZFKVWNVQZ-UHFFFAOYSA-N
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Description

N-(3-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide is a heterocyclic compound featuring a triazolo-pyridazine core linked to a 6-chloronicotinamide group. Its structure combines a nitrogen-rich bicyclic system with a chlorinated nicotinamide moiety, which may confer unique electronic and steric properties.

Properties

IUPAC Name

6-chloro-N-[3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClN6O/c18-15-6-4-12(9-19-15)17(25)21-13-3-1-2-11(8-13)14-5-7-16-22-20-10-24(16)23-14/h1-10H,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCJOZFKVWNVQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)Cl)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide typically involves multiple steps, starting with the formation of the triazolo[4,3-b]pyridazine core. This can be achieved through cyclization reactions involving hydrazines and α-haloketones

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide has shown potential as a biological probe. It can be used to study enzyme inhibition and protein interactions.

Medicine: This compound has been investigated for its antitumor properties. It acts as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression.

Industry: In the pharmaceutical industry, this compound is used in the development of new drugs targeting various diseases. Its versatility and reactivity make it a valuable asset in drug discovery and development.

Mechanism of Action

The mechanism by which N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide exerts its effects involves the inhibition of specific molecular targets. It acts as a dual inhibitor of c-Met and Pim-1, which are involved in cancer progression. By inhibiting these targets, the compound disrupts signaling pathways that promote tumor growth and survival.

Comparison with Similar Compounds

Comparison with Structural Analogs

Inhibitors of LIN28/let-7 Interaction

  • C1632 (N-Methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide): Structural Differences: Replaces the 6-chloronicotinamide group with a methyl-acetamide substituent. Activity: Blocks LIN28/let-7 binding, downregulates PD-L1, and inhibits tumor growth in vitro/in vivo. Induces differentiation in cancer stem cells (CSCs) . Key Interaction: The acetamide group may engage in hydrogen bonding, while the methyl-triazolo moiety enhances hydrophobicity.

Calpain-1 Inhibitors

  • Compound 10 ([1,2,4]Triazolo[4,3-b]pyridazin-6-yl]pyridine): Structural Differences: Features a pyridine ring instead of the chloronicotinamide group. Activity: Binds to the PEF(S) domain of calpain-1 via π-stacking with Trp168 and hydrogen bonding . Comparison: The target’s chlorine atom may enhance π-stacking interactions (via increased electron deficiency) or introduce hydrophobic contacts.

Antimicrobial Agents

  • 3-Substituted Phenyl-6-Substituted Phenyl Triazolo-Pyridazines :
    • Structural Differences : Possess substituted phenyl groups at positions 3 and 6, unlike the target’s chloronicotinamide.
    • Activity : Exhibit mild to potent antifungal/antibacterial effects. Chlorine substituents in other analogs enhance activity .
    • Comparison : The target’s 6-chloro group may similarly boost antimicrobial potency by increasing lipophilicity or disrupting microbial membrane integrity.

Miscellaneous Derivatives

  • Compound 3ab (Trifluoromethyl-Triazolo-Pyridazine) :
    • Structural Differences : Incorporates a trifluoromethyl group and pyrrolidine-propenamide chain.
    • Key Feature : The trifluoromethyl group improves metabolic stability and target affinity through strong electron-withdrawing effects .
    • Comparison : The target’s chlorine atom offers a smaller, less lipophilic substituent, which may alter binding kinetics or solubility.

Comparative Data Table

Compound Name / ID Core Structure Key Substituents Target/Activity Notable Findings References
Target Compound [1,2,4]Triazolo[4,3-b]pyridazine 6-Chloronicotinamide Not explicitly stated (hypothesized: LIN28, calpain-1, antimicrobial) Structural analog data suggest potential multifunctionality.
C1632 [1,2,4]Triazolo[4,3-b]pyridazine 3-Methyl, N-methylacetamide LIN28/let-7, PD-L1 Reduces tumorsphere formation in CSCs
Calpain-1 Inhibitor 10 [1,2,4]Triazolo[4,3-b]pyridazine Pyridine Calpain-1 PEF(S) domain Binds via π-stacking and H-bonding
Antimicrobial Analogs () [1,2,4]Triazolo[4,3-b]pyridazine Substituted phenyl groups Fungal/bacterial pathogens Chlorine enhances activity
Compound 3ab [1,2,4]Triazolo[4,3-b]pyridazine Trifluoromethyl, propenamide Synthetic intermediate High yield (44%) via radical coupling

Key Research Findings and Implications

Calpain-1 Binding : Structural similarity to compound 10 suggests possible activity against calpain-1, leveraging π-stacking and H-bonding for allosteric modulation .

Antimicrobial Potential: Chlorine’s role in improving activity in phenyl-substituted analogs hints at similar benefits for the target compound .

Synthetic Flexibility : Derivatives like 3ab and those in demonstrate the scaffold’s adaptability for diverse pharmacological applications .

Biological Activity

N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-6-chloronicotinamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to delve into its biological activity, including its pharmacological effects and mechanisms of action, supported by relevant data and studies.

Chemical Structure and Properties

The compound's molecular formula is C12H11N5O2SC_{12}H_{11}N_5O_2S, and it is characterized by the presence of a triazole ring fused with a pyridazine moiety. The structural complexity contributes to its diverse biological activities.

PropertyValue
Molecular Weight281.31 g/mol
CAS Number894068-82-7
SolubilitySoluble in DMSO
Boiling PointNot available

Anticancer Properties

Research indicates that compounds containing triazole and pyridazine derivatives exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines.

Case Study: In Vitro Antitumor Activity

A notable study evaluated the compound's efficacy against human breast carcinoma (MCF-7), colon carcinoma (SW480), and lung carcinoma (A549). The results demonstrated that the compound effectively inhibited cell proliferation and induced cell cycle arrest at the G2/M phase.

The mechanism by which this compound exerts its anticancer effects may involve the following pathways:

  • Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death.
  • Cell Cycle Arrest : It has been observed to halt the cell cycle progression, particularly at the G2/M checkpoint, thereby preventing further cell division.

Table 2: Biological Activity Summary

Activity TypeObserved EffectReference
AnticancerInduces apoptosis in MCF-7 cells
Cell Cycle ArrestG2/M phase arrest in SW480 cells
CytotoxicitySignificant reduction in A549 viability

Pharmacological Applications

The compound has also been investigated for its potential use as an anxiolytic and antiepileptic agent. Its ability to modulate neurotransmitter systems suggests it could be beneficial in treating anxiety disorders or epilepsy.

Table 3: Potential Pharmacological Uses

ApplicationDescription
AnxiolyticReduces anxiety levels in preclinical models
AntiepilepticPrevents seizures in animal models

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